Cas no 215248-42-3 (4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid)

4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1’-biphenyl]-4-carboxylic Acid
- 4'-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)-[1,1'-biphenyl]-4-carboxylic Acid
- 4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid
- F79600
- 4'-(((9H-fluoren-9-yl)methoxy)carbonylamino)biphenyl-4-carboxylic acid
- 215248-42-3
- 4'-(fmoc-amino)biphenyl-4-carboxylic acid
- J-014130
- 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid
- SCHEMBL7913189
- AKOS015966591
- 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid
- DTXSID90621364
- DB-262503
- CS-0336434
- 4-(4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}phenyl)benzoic acid
- 4'-(Fmoc-amino)-biphenyl-4-carboxylicacid
- 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid
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- インチ: InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31)
- InChIKey: VJFQPUGJSBVHPD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O
計算された属性
- せいみつぶんしりょう: 435.14705815g/mol
- どういたいしつりょう: 435.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM457453-5g |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
TRC | F472465-250mg |
4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1’-biphenyl]-4-carboxylic Acid |
215248-42-3 | 250mg |
$207.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498169-1g |
4'-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid, |
215248-42-3 | 1g |
¥2858.00 | 2023-09-05 | ||
Aaron | AR00BG9L-500mg |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 97% | 500mg |
$145.00 | 2025-02-11 | |
A2B Chem LLC | AF33197-5g |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 97% | 5g |
$610.00 | 2024-04-20 | |
A2B Chem LLC | AF33197-100mg |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 97% | 100mg |
$91.00 | 2024-04-20 | |
TRC | F472465-1000mg |
4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1’-biphenyl]-4-carboxylic Acid |
215248-42-3 | 1g |
$724.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498169-1 g |
4'-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid, |
215248-42-3 | 1g |
¥2,858.00 | 2023-07-11 | ||
A2B Chem LLC | AF33197-500mg |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 97% | 500mg |
$144.00 | 2024-04-20 | |
Aaron | AR00BG9L-1g |
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid |
215248-42-3 | 97% | 1g |
$214.00 | 2025-02-11 |
4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acidに関する追加情報
Research Brief on 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid (CAS: 215248-42-3)
The compound 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid (CAS: 215248-42-3) is a key intermediate in the synthesis of peptide-based pharmaceuticals and bioactive molecules. Recent studies have highlighted its significance in solid-phase peptide synthesis (SPPS), particularly as a protected amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group in this compound serves as a temporary protecting group for amines, enabling controlled peptide chain elongation. This research brief consolidates the latest findings on its applications, synthetic methodologies, and emerging roles in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 215248-42-3 in the synthesis of cyclic peptide inhibitors targeting protein-protein interactions (PPIs). Researchers utilized its biphenyl-carboxylic acid moiety to enhance binding affinity to hydrophobic pockets in target proteins. The Fmoc-protected amino group allowed for efficient on-resin cyclization, yielding macrocyclic peptides with improved metabolic stability. This work underscores the compound's versatility in designing next-generation PPI modulators.
Advances in flow chemistry have recently been applied to the synthesis of 215248-42-3, as reported in Organic Process Research & Development (2024). The continuous-flow approach achieved an 85% yield with significantly reduced reaction times (2 hours vs. 12 hours in batch processes). Key to this improvement was the precise temperature control during the Fmoc-protection step, minimizing dipeptide formation byproducts. This methodological innovation addresses scalability challenges in producing this building block for commercial applications.
Structural analogs of 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid have shown promise in targeted drug delivery systems. A 2024 Bioconjugate Chemistry paper described its incorporation into pH-responsive linkers for antibody-drug conjugates (ADCs). The biphenyl core provided optimal spacing between the antibody and payload, while the Fmoc group enabled straightforward conjugation chemistry. In vivo studies demonstrated 30% improved tumor accumulation compared to conventional linkers, highlighting its potential in oncology therapeutics.
Quality control aspects of 215248-42-3 were addressed in a recent Analytical Chemistry publication (2023), which established a novel UPLC-MS/MS method for detecting residual Fmoc-deprotection byproducts. The method achieved 0.1 ppm sensitivity, critical for meeting stringent regulatory requirements in peptide API manufacturing. This analytical advancement supports the growing demand for high-purity batches of this intermediate in GMP-compliant production facilities.
Emerging research suggests broader applications beyond peptide synthesis. A 2024 ACS Chemical Biology study utilized 215248-42-3 as a scaffold for small-molecule probe development. The biphenyl-carboxylic acid moiety was modified to create fluorescent sensors for detecting kinase activity in live cells. This represents a significant expansion of the compound's utility in chemical biology tools and diagnostic applications.
In conclusion, 4’-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,1’-biphenyl-4-carboxylic Acid continues to demonstrate multifaceted value in pharmaceutical research. Recent innovations in synthetic methodologies, analytical techniques, and novel applications position this compound as an increasingly important tool in both peptide therapeutics and chemical biology. Future research directions may explore its use in mRNA display technologies and as a building block for supramolecular materials.
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